Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of nitro groups (-NO2) and a methyl group (-CH3) further modifies its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound using nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective nitration at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated phenols.
Scientific Research Applications
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- involves its interaction with biological molecules. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrophenol: Similar structure but lacks the additional nitro group and hydroxyl group at different positions.
Phenol, 2-methyl-: Contains a methyl group but lacks nitro groups.
Phenol, 2-ethoxy-5-(1-propenyl)-: Contains an ethoxy group and a propenyl group instead of nitro groups.
Uniqueness
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of hydroxyl, nitro, and methyl groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
57693-39-7 |
---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-12(16(21)22)7-10(14(8)18)5-9-6-11(15(19)20)2-3-13(9)17/h2-4,6-7,17-18H,5H2,1H3 |
InChI Key |
SMZGOSDMEQREHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.